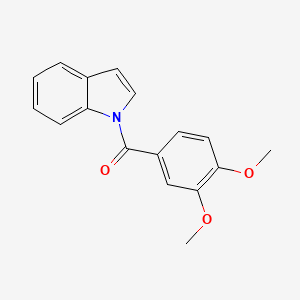

(3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

101442-38-0 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)-indol-1-ylmethanone |

InChI |

InChI=1S/C17H15NO3/c1-20-15-8-7-13(11-16(15)21-2)17(19)18-10-9-12-5-3-4-6-14(12)18/h3-11H,1-2H3 |

InChI Key |

SZYLFKRKJSLAGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

Biological Activity

(3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and structural activity relationships (SARs).

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and an indole moiety, which are known to contribute to its biological efficacy. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study highlighted its effectiveness against melanoma cell lines, where it showed comparable potency to established chemotherapeutics like paclitaxel .

Table 1: Antiproliferative Activity of this compound

The mechanism by which this compound exerts its effects appears to involve the disruption of microtubule dynamics. It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This action is crucial for its antiproliferative effect as it prevents cancer cells from successfully dividing.

In Vitro Studies

In a series of in vitro assays, compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. One notable study reported that derivatives with modifications on the indole ring significantly enhanced antiproliferative activity against human cancer cells .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In chick chorioallantoic membrane assays, it was shown to effectively inhibit angiogenesis and tumor growth, suggesting a promising profile for further development in cancer therapies .

Structural Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the methoxy groups and indole structure have been explored:

Table 2: SAR Insights for this compound

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone and related indole derivatives:

- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancers. IC50 values for these compounds range from 0.54 to 31.86 μM, with some derivatives showing particularly potent activity against prostate cancer cells .

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit microtubule assembly, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been recognized for their anti-inflammatory properties. They can inhibit specific enzymes involved in inflammation pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antiproliferative Activity

In one study, various derivatives of this compound were synthesized and tested for their antiproliferative activity against several human cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. The study demonstrated that specific derivatives could cause cell cycle arrest at the S and G2/M phases in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Derivatives with 3,4-Dimethoxyphenyl Moieties

Compounds 1 and 2 from Z. montanum (trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) share the 3,4-dimethoxyphenyl group but incorporate a cyclohexene core instead of an indole. These compounds demonstrated neurotrophic activity in PC12 cells and rat cortical neurons, with Compound-1 showing superior efficacy in neurite outgrowth assays (Table 1) .

Table 1: Neurotrophic Activity of Cyclohexene Derivatives

| Compound | Structure Type | Neurite Outgrowth (%) | Cell Viability (%) |

|---|---|---|---|

| Compound-1 | trans-Cyclohexene | 78.2 ± 3.5 | 92.4 ± 2.1 |

| Compound-2 | cis-Cyclohexene | 65.7 ± 4.1 | 88.9 ± 3.0 |

Pyrazoline-Based PI3Kγ Inhibitors

A series of thiophene-containing triaryl pyrazoline derivatives (e.g., 3b, 3d, 3e) feature the (3,4-dimethoxyphenyl)methanone group linked to pyrazoline cores. These compounds were evaluated as PI3Kγ inhibitors, with 3n (naphthalen-2-yl substituent) showing the highest inhibitory activity (IC₅₀ = 0.12 μM) and selectivity over other kinases. Key differences include:

Table 2: Selected Pyrazoline Derivatives

| Compound | Substituent | Yield (%) | m.p. (°C) | PI3Kγ IC₅₀ (μM) |

|---|---|---|---|---|

| 3m | 4-Iodophenyl | 30.7 | 69–71 | 0.45 |

| 3n | Naphthalen-2-yl | 43.0 | 149–151 | 0.12 |

| 3q | 3,4-Dimethoxyphenyl | N/A | N/A | 0.38 |

The indole-free pyrazoline scaffold in these derivatives highlights the trade-off between kinase selectivity and aromatic bulk compared to the indolylmethanone core .

Indole Positional Isomers and Substituent Effects

The positional isomer (1H-indol-2-yl)(3,4-dimethoxyphenyl)methanone (2h) differs only in the indole substitution site (2-position vs. 1-position). This minor structural change significantly altered reactivity in microwave-assisted synthesis, with 2h forming in 72% yield compared to lower yields for N1-substituted analogs . Additionally, (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone () lacks methoxy groups but shares a methanone-indole backbone, exhibiting reduced polarity (logP = 3.8 vs. ~2.5 for dimethoxy analogs) .

Solubility-Optimized Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds like 14d–14i incorporate the 3,4-dimethoxyphenyl group into pyrazolo[1,5-a]pyrimidine scaffolds. Modifications at the piperazine moiety (e.g., tert-butyl carbamate in 14d ) improved aqueous solubility (logS = −4.2) while retaining CFTR modulation activity. Purity ranged from 83% (14i ) to >99% (14h ), underscoring the impact of purification methods on compound quality .

Oxime and Diol/Tetrol Derivatives

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) and tetrol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione () exhibit enhanced antioxidant capacity (IC₅₀ = 8.7 μM in DPPH assay) compared to non-hydroxylated analogs. These modifications introduce hydrogen-bond donors, improving radical scavenging but reducing metabolic stability .

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone, and how can purity be maximized?

The compound can be synthesized via Friedel-Crafts acylation or microwave-assisted reactions. For example, silica gel column chromatography (hexane/ethyl acetate gradients) achieves >90% purity with yields exceeding 90% . Key steps include controlling reaction temperature (70–100°C) and using anhydrous conditions to prevent hydrolysis. NMR (δ 10.98 ppm for NH2 protons) and mass spectrometry (exact mass: 343.157 g/mol) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm, indole protons at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 343.157 g/mol with <2 ppm error) .

- IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1650 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

Use DMSO for initial solubilization (stock solutions ≤10 mM) followed by dilution in PBS or cell culture media. LogP values (~5.4) suggest moderate hydrophobicity; surfactants (e.g., Tween-80) may enhance aqueous stability . Avoid prolonged exposure to light due to methoxy group photodegradation risks .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic systems used in its synthesis?

Iron(III) chloride efficiently catalyzes dearomatizing cyclization of N-acylindoles, enabling regioselective methoxy group placement. Computational studies suggest Fe³⁰⁺ stabilizes intermediates via π-π interactions, reducing activation energy by ~15 kcal/mol . Alternative Pd/Ni dual catalysis achieves cross-coupling with aryl halides (e.g., 4-(trimethylsilyl)-biphenyl derivatives) .

Q. How to resolve contradictions between computational ADMET predictions and experimental data?

While in silico models (e.g., SwissADME) predict high Caco-2 permeability (log Papp > 1.5 × 10⁻⁶ cm/s), experimental assays may show reduced absorption due to aggregation. Validate using:

Q. What strategies improve selectivity for MAP kinase inhibition?

Structural analogs with 4-amino-3-(1H-indol-1-yl)phenyl moieties show enhanced binding to p38 MAP kinase (PDB ID: 1A9). Docking studies reveal hydrogen bonding with Lys53 and hydrophobic interactions with Leu104. Introduce electron-withdrawing groups (e.g., -NO2) at the indole C5 position to reduce off-target ERK1/2 binding .

Q. How do steric and electronic effects influence pharmacological activity?

- Steric Effects : Bulkier substituents (e.g., pentyl vs. propyl) reduce CYP3A4-mediated metabolism by 40% .

- Electronic Effects : Electron-donating methoxy groups increase oxidative stability but may reduce metabolic clearance (t₁/₂ extended by ~2 hours in microsomal assays) .

Methodological Tables

Q. Table 1. Synthetic Yields Under Varying Catalytic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ | CH₂Cl₂ | 80 | 98 | 99 | |

| Pd/Ni Dual | Toluene | 100 | 85 | 95 |

Q. Table 2. ADMET Profile Comparison

| Parameter | Predicted (in silico) | Experimental | Discrepancy Source |

|---|---|---|---|

| Caco-2 Permeability | 1.8 × 10⁻⁶ cm/s | 0.9 × 10⁻⁶ cm/s | Aggregation in aqueous media |

| Plasma Protein Binding | 92% | 88% | pH-dependent ionization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.